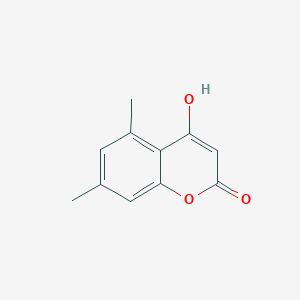
4-Chloro-3-(4-methyl-1-piperazinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(4-methyl-1-piperazinyl)aniline is an organic compound with the molecular formula C11H16ClN3. It is a derivative of aniline, featuring a chloro substituent at the 4-position and a 4-methyl-1-piperazinyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline typically involves the reaction of 4-chloroaniline with 4-methylpiperazine. The process can be summarized as follows:
Starting Materials: 4-chloroaniline and 4-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: 4-chloroaniline is dissolved in the solvent, and 4-methylpiperazine is added dropwise. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(4-methyl-1-piperazinyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a nitro compound .
Applications De Recherche Scientifique
4-Chloro-3-(4-methyl-1-piperazinyl)aniline has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Chemical Research: The compound is used in the development of new chemical reactions and methodologies, such as coupling reactions and catalysis.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(4-methyl-1-piperazinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine: Similar structure but different substitution pattern.
4-(4-Methyl-1-piperazinyl)aniline: Lacks the chloro substituent.
7-Chloro-4-(4-methyl-1-piperazinyl)quinoline: Contains a quinoline ring instead of an aniline ring.
Uniqueness
4-Chloro-3-(4-methyl-1-piperazinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and 4-methyl-1-piperazinyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H16ClN3 |
|---|---|
Poids moléculaire |
225.72 g/mol |
Nom IUPAC |
4-chloro-3-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12/h2-3,8H,4-7,13H2,1H3 |
Clé InChI |
XSHXAICMBSBZQJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-butyl N-[(5-bromo-3-fluoropyridin-2-yl)methyl]carbamate](/img/structure/B8673713.png)


![4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
